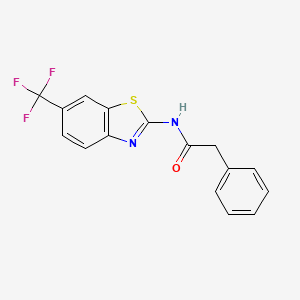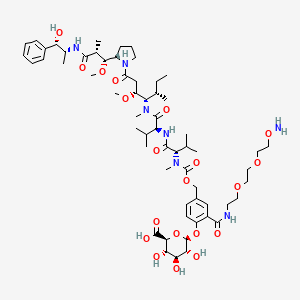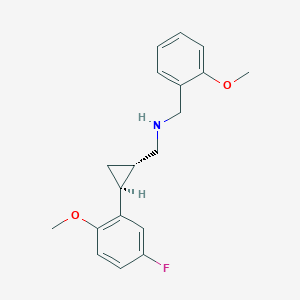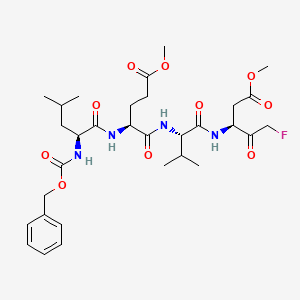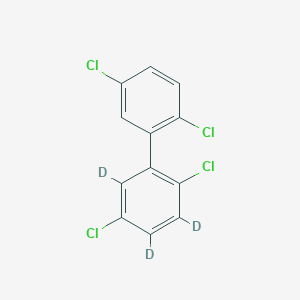
2,2',5,5'-Tetrachlorobiphenyl-3,4,6-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,5,5’-Tetrachlorobiphenyl-3,4,6-d3 is a polychlorinated biphenyl (PCB) compound. It is a biphenyl molecule in which the hydrogens at the 2 and 5 positions of each benzene ring are replaced by chlorines. This compound is often used as a reference material in various scientific studies due to its stability and well-defined properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,5,5’-Tetrachlorobiphenyl-3,4,6-d3 typically involves the chlorination of biphenyl compounds under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction conditions, including temperature and solvent, are carefully controlled to ensure the selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of 2,2’,5,5’-Tetrachlorobiphenyl-3,4,6-d3 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to achieve high yields and purity. The final product is purified through techniques such as distillation or recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,5,5’-Tetrachlorobiphenyl-3,4,6-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated biphenyl quinones.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated biphenyls.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Chlorinated biphenyl quinones.
Reduction: Partially dechlorinated biphenyls.
Substitution: Halogenated biphenyls with different halogens or functional groups.
Applications De Recherche Scientifique
2,2’,5,5’-Tetrachlorobiphenyl-3,4,6-d3 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reference material in analytical chemistry for the calibration of instruments and validation of analytical methods.
Biology: Studied for its effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential toxicological effects and mechanisms of action in biological systems.
Industry: Used in the development of materials and products that require stable and well-characterized compounds .
Mécanisme D'action
The mechanism of action of 2,2’,5,5’-Tetrachlorobiphenyl-3,4,6-d3 involves its interaction with various molecular targets and pathways:
Endocrine Disruption: The compound can interfere with hormone signaling pathways, leading to disruptions in endocrine functions.
Bioaccumulation: Due to its stability and lipophilicity, it can accumulate in biological tissues, leading to long-term exposure and potential toxic effects.
Oxidative Stress: It can induce oxidative stress by generating reactive oxygen species, leading to cellular damage
Comparaison Avec Des Composés Similaires
2,2’,5,5’-Tetrachlorobiphenyl-3,4,6-d3 can be compared with other polychlorinated biphenyls (PCBs) such as:
2,2’,4,5,5’-Pentachlorobiphenyl: Similar in structure but with an additional chlorine atom, leading to different chemical and biological properties.
2,3,4,5-Tetrachlorobiphenyl: Differing in the positions of chlorine atoms, affecting its reactivity and interactions with biological systems .
These comparisons highlight the unique properties of 2,2’,5,5’-Tetrachlorobiphenyl-3,4,6-d3, making it a valuable compound for various scientific applications.
Propriétés
Formule moléculaire |
C12H6Cl4 |
|---|---|
Poids moléculaire |
295.0 g/mol |
Nom IUPAC |
1,4-dichloro-2,3,5-trideuterio-6-(2,5-dichlorophenyl)benzene |
InChI |
InChI=1S/C12H6Cl4/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6H/i1D,3D,5D |
Clé InChI |
HCWZEPKLWVAEOV-UXHGNOADSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1Cl)[2H])C2=C(C=CC(=C2)Cl)Cl)Cl)[2H] |
SMILES canonique |
C1=CC(=C(C=C1Cl)C2=C(C=CC(=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


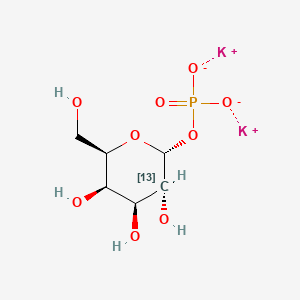
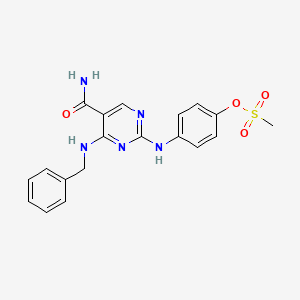
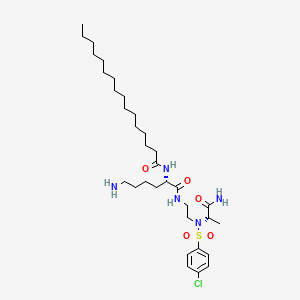
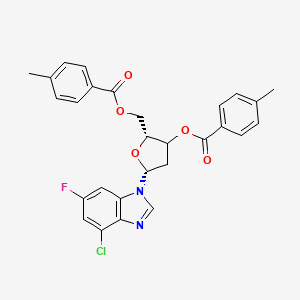
![(4S)-4-[[(2S)-2-acetamidohexanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12395786.png)
![(2R,6R)-6-[(3S,7S,10S,12S,13R,14R,17R)-12-acetyloxy-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B12395787.png)
